4-butoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 4-butoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (CAS: 393874-66-3, C₂₇H₃₁N₇O₃S₃, MW: 597.78 g/mol) is a 1,3,4-thiadiazole derivative featuring a benzamide core, a butoxy substituent, and a sulfanyl-linked phenylcarbamoylmethyl group (). The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its role in modulating bioactivity through electronic and steric effects of substituents.
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-2-3-13-28-17-11-9-15(10-12-17)19(27)23-20-24-25-21(30-20)29-14-18(26)22-16-7-5-4-6-8-16/h4-12H,2-3,13-14H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQIZSRFXAXZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 2-chloro-N-(4-butoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and butoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Structural Features and Substituent Diversity
The table below compares key structural features, synthesis routes, and reported activities of analogous compounds:
Key Observations:
Bromine substituents (e.g., ) increase molecular weight and polarizability, which may influence binding affinity but reduce solubility. Piperidinylethylthio groups () introduce basicity, favoring interactions with enzymes like acetylcholinesterase.
Synthetic Routes :
Physicochemical Properties
- Solubility : The butoxy group in the target compound increases hydrophobicity, which may necessitate formulation adjustments for in vivo applications. In contrast, sulfamoyl derivatives () are more polar.
Q & A
Q. Answer :
Reproducibility checks : Standardize assay conditions (e.g., MIC testing against S. aureus ATCC 25923) and compound purity (HPLC) .
Structural confirmation : Compare experimental NMR/X-ray data with literature to rule out isomerism or polymorphic forms .
Mechanistic studies : Use fluorescence quenching or SPR to assess target binding (e.g., bacterial dihydrofolate reductase) and correlate with activity .
What methodologies are recommended for structure-activity relationship (SAR) studies on this compound?
Q. Answer :
Substituent variation : Synthesize analogs with modified alkoxy (e.g., ethoxy vs. butoxy) or sulfanyl groups to evaluate steric/electronic effects .
Biological profiling : Test analogs in enzyme inhibition assays (IC₅₀) and cytotoxicity screens (e.g., MTT assay on HEK-293 cells) .
Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .
How can reaction yields be optimized during the synthesis of the thiadiazole core?
Q. Answer :
Temperature control : Maintain 90°C during cyclization to avoid incomplete ring closure .
Solvent selection : Use POCl₃ in anhydrous conditions to minimize hydrolysis .
Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thiadiazole formation .
Workup : Precipitate intermediates at pH 8–9 to enhance purity .
What advanced computational approaches predict the compound’s interaction with biological targets?
Q. Answer :
Molecular docking : Simulate binding to enzymes (e.g., COX-2) using Glide or GROMACS .
MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO) with antibacterial IC₅₀ values .
How can researchers resolve discrepancies in enzymatic inhibition data across studies?
Q. Answer :
Assay standardization : Use identical enzyme batches (e.g., recombinant vs. native) and buffer conditions (pH 7.4, 25°C) .
Control experiments : Include reference inhibitors (e.g., methotrexate for DHFR) to validate assay sensitivity .
Data normalization : Express inhibition as % activity relative to vehicle controls to minimize inter-lab variability .
What are the key considerations for in vivo pharmacokinetic studies of this compound?
Q. Answer :
Formulation : Use PEG-400/saline (60:40) to enhance aqueous solubility .
Dosing regimen : Calculate dose based on in vitro IC₅₀ (e.g., 10–50 mg/kg in murine models) .
Metabolic profiling : LC-MS/MS to detect phase I/II metabolites in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
